

# (S)-Rolipram chemical properties and structure elucidation

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## Compound of Interest

Compound Name: (S)-Rolipram

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## An In-depth Technical Guide on the Chemical Properties and Structure Elucidation of (S)-Rolipram

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(S)-Rolipram** is the (S)-enantiomer of the pyrrolidinone derivative Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor.[1][2] By inhibiting PDE4, **(S)-Rolipram** prevents the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular signaling pathways. This activity confers upon it significant anti-inflammatory and neuroprotective properties, making it a subject of extensive research for potential therapeutic applications in neurodegenerative diseases, depression, and chronic inflammatory conditions.[1][3] This document provides a comprehensive overview of the chemical properties of **(S)-Rolipram** and the methodologies employed for its structure elucidation.

## Chemical Properties

**(S)-Rolipram** is a white to off-white crystalline solid.[1][4][5] Its chemical identity and physical characteristics are summarized in the table below.

Property	Value	Reference
IUPAC Name	(4S)-4-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one	[6]
Synonyms	(S)-(+)-Rolipram, (+)-Rolipram	[1][6][7]
CAS Number	85416-73-5	[1][2][6]
Molecular Formula	C <sub>16</sub> H <sub>21</sub> NO <sub>3</sub>	[1][2][6]
Molecular Weight	275.34 g/mol	[6][7][8]
Melting Point	132 - 136 °C	[1][5][9]
Boiling Point	472.20 °C (Estimated)	[10]
pKa	16.02 ± 0.40 (Predicted)	[11]
Appearance	White to almost white powder/crystal	
Optical Rotation	[α] <sub>D</sub> <sup>20</sup> = +29 to +34° (c=0.5 in Methanol)	

## Solubility

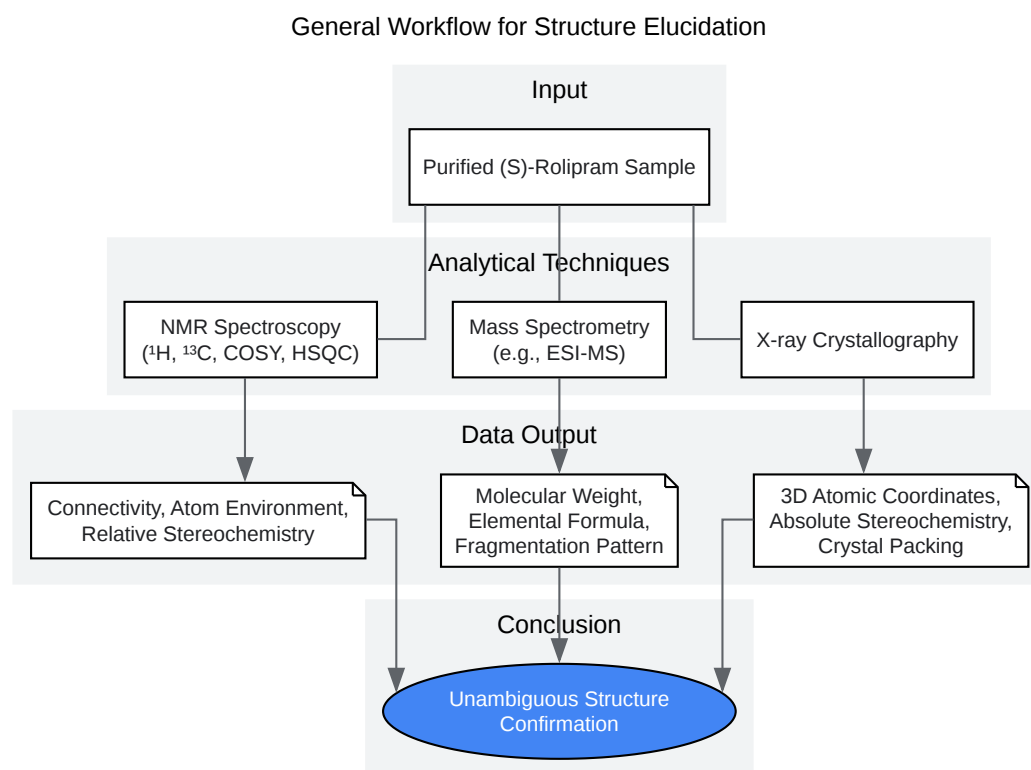
The solubility of Rolipram is a critical factor for its formulation and experimental use. While sparingly soluble in aqueous solutions, it exhibits good solubility in various organic solvents. [12][13]

Solvent	Solubility	Reference
DMSO	~10 mg/mL; 100 mM	[2][12]
Ethanol	~5 mg/mL	[12]
Dimethylformamide (DMF)	~10 mg/mL	[12]
Water	Insoluble / Sparingly soluble	[12][14]
DMF:PBS (pH 7.2) 1:9	~0.5 mg/mL	[12]

For aqueous buffers, it is recommended to first dissolve the compound in DMF or DMSO and then dilute with the aqueous solution of choice.[12][13]

## Structure Elucidation

The definitive structure of **(S)-Rolipram** has been established through a combination of spectroscopic and crystallographic techniques. These methods provide complementary information, leading to an unambiguous assignment of its constitution, configuration, and conformation.



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*Workflow for NMR-based structural elucidation.*

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the chemical structure of organic molecules in solution.<sup>[15]</sup> One-dimensional ( $^1\text{H}$  and  $^{13}\text{C}$ ) and two-dimensional (e.g., COSY, HSQC) experiments are used to piece together the molecular framework.

### Experimental Protocol: NMR Analysis

- Sample Preparation:
  - Accurately weigh 5-10 mg of high-purity (>95%) **(S)-Rolipram**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
  - Ensure the solution is homogeneous. A brief period of vortexing or sonication may be applied if necessary.
- Data Acquisition:
  - Acquire spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).<sup>[3]</sup>
  - $^1\text{H}$  NMR: Acquire a proton spectrum to identify the chemical shifts, integration, and multiplicity (splitting patterns) of all hydrogen atoms.
  - $^{13}\text{C}$  NMR: Acquire a carbon spectrum (typically proton-decoupled) to identify the chemical shifts of all unique carbon atoms.
  - 2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish  $^1\text{H}$ - $^1\text{H}$  coupling networks, identifying adjacent protons within the molecular structure.
  - 2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded  $^1\text{H}$ - $^{13}\text{C}$  pairs, assigning protons to their attached carbons.
- Data Analysis:
  - Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
- Integrate  $^1\text{H}$  signals and analyze splitting patterns to deduce neighboring proton environments.
- Correlate 2D data to build molecular fragments and connect them to determine the final covalent structure.

## Mass Spectrometry (MS)

Mass spectrometry provides precise mass information, which is used to determine the elemental composition and confirm the molecular weight of a compound.

### Experimental Protocol: Mass Spectrometry Analysis

- Sample Preparation:
  - Prepare a dilute solution of **(S)-Rolipram** (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Data Acquisition:
  - Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source, typically Electrospray Ionization (ESI).
  - Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .
  - The expected exact mass for  $[\text{C}_{16}\text{H}_{21}\text{NO}_3+\text{H}]^+$  is approximately 276.1594.
- Data Analysis:
  - Determine the accurate mass of the molecular ion peak.
  - Use the accurate mass to calculate the elemental formula, which should confirm  $\text{C}_{16}\text{H}_{21}\text{NO}_3$ .

- If fragmentation data (MS/MS) is acquired, analyze the fragmentation pattern to provide further structural confirmation.

## X-ray Crystallography

X-ray crystallography is the most powerful method for determining the three-dimensional arrangement of atoms in a molecule, providing definitive proof of absolute stereochemistry.<sup>[16]</sup><sup>[17]</sup> The crystal structure of human PDE4D complexed with Rolipram has been solved, revealing the precise binding interactions and confirming its molecular geometry.<sup>[18]</sup>

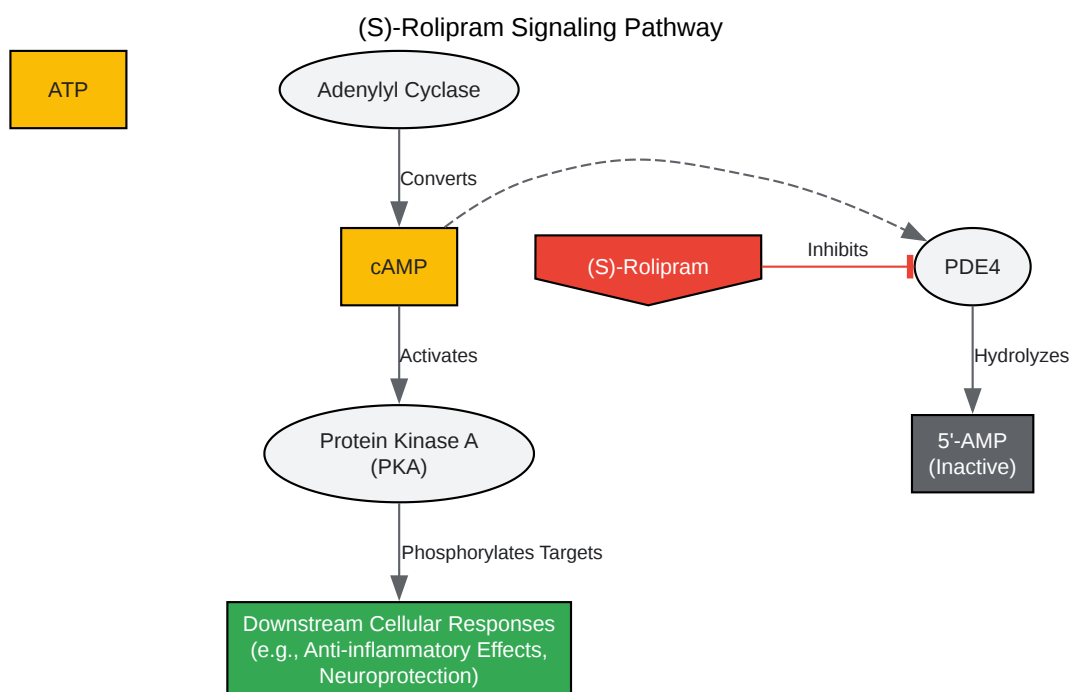
### Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystallization:
  - Grow single crystals of **(S)-Rolipram** suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures may be screened to find optimal conditions.
- Data Collection:
  - Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
  - Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
  - Expose the crystal to a monochromatic X-ray beam and collect the resulting diffraction pattern over a range of orientations.
- Structure Solution and Refinement:
  - Process the diffraction data to determine unit cell parameters and reflection intensities.
  - Solve the phase problem using direct methods or other suitable techniques to generate an initial electron density map.
  - Build an atomic model into the electron density map.

- Refine the model computationally against the experimental data to optimize atomic positions, and thermal parameters, resulting in a final, highly accurate 3D structure. The refinement process confirms bond lengths, bond angles, and the absolute configuration of the chiral center.

## Mechanism of Action and Signaling Pathway

**(S)-Rolipram** functions as a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme primarily responsible for the hydrolysis and inactivation of cAMP.[1][19] By blocking PDE4, Rolipram leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates downstream signaling cascades, most notably through Protein Kinase A (PKA), which in turn modulates the transcription of various genes and cellular processes, leading to anti-inflammatory and neuroprotective effects.[20]



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*Inhibition of PDE4 by **(S)-Rolipram** leads to cAMP accumulation.*

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